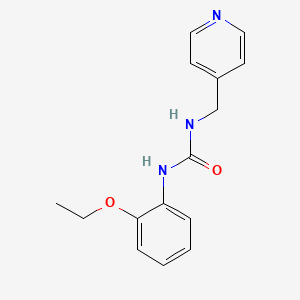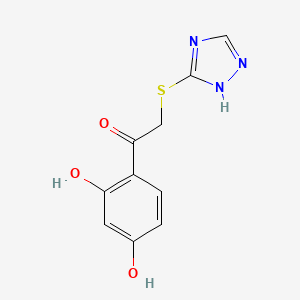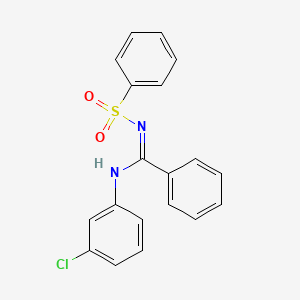![molecular formula C17H18F3N3O3 B5315204 N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide](/img/structure/B5315204.png)
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide, also known as GNF-2, is a small molecule inhibitor that has been the subject of numerous scientific research studies. The molecule was first synthesized by scientists at the Genomics Institute of the Novartis Research Foundation and has since been used in a wide range of applications, including cancer research and drug discovery.
Mecanismo De Acción
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide works by inhibiting the activity of a protein called TRIM24, which plays a key role in the regulation of gene expression. By inhibiting TRIM24, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide can alter the expression of genes involved in cell signaling pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide in lab experiments is its specificity. It targets a specific protein, TRIM24, which makes it a useful tool for studying the role of this protein in various biological processes. However, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has some limitations as well. It is a small molecule inhibitor, which means that it may not be suitable for studying proteins that are involved in larger protein complexes.
Direcciones Futuras
There are many potential future directions for research involving N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide. One area of interest is the development of new therapeutics based on the molecule. Researchers are also interested in studying the effects of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide on other proteins involved in cell signaling pathways. Additionally, there is interest in using N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide in combination with other drugs to enhance its effectiveness in treating cancer.
Métodos De Síntesis
The synthesis of N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)phenol with 3-bromopyridine. This reaction produces 2-(3-(trifluoromethyl)phenoxy)pyridine, which is then reacted with L-threonine to produce N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide.
Aplicaciones Científicas De Investigación
N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been used in numerous scientific research studies, particularly in the fields of cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. Additionally, N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-threoninamide has been used in drug discovery to identify potential drug targets and to develop new therapeutics.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-10(24)14(21)15(25)23-9-11-4-3-7-22-16(11)26-13-6-2-5-12(8-13)17(18,19)20/h2-8,10,14,24H,9,21H2,1H3,(H,23,25)/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWFDSFIZDVCO-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)


![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5315189.png)
![7-(2,4-dimethoxyphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5315192.png)
![3-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5315198.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5315201.png)
![N-(3-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5315208.png)
